molecular formula C9H14O6 B1294318 Diethyl acetoxymalonate CAS No. 5468-23-5

Diethyl acetoxymalonate

Cat. No. B1294318
CAS RN: 5468-23-5
M. Wt: 218.2 g/mol
InChI Key: XZFLUEMBCUUTKI-UHFFFAOYSA-N
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Description

Diethyl acetoxymalonate is a compound that is frequently used in organic synthesis as a building block for various chemical reactions. It is an active methylene compound, which means it has a methylene group adjacent to a carbonyl group, making it more reactive due to the increased acidity of the methylene protons. This reactivity allows it to participate in a variety of chemical transformations, leading to the synthesis of complex molecules.

Synthesis Analysis

The synthesis of diethyl acetoxymalonate derivatives has been explored in several studies. For instance, diethyl acetamidomalonate (DEAM) has been synthesized and used in the indium(III)-catalyzed Markovnikov addition to terminal alkynes, providing an efficient approach to β-branched α-amino acids . Additionally, N-alkylation of DEAM has been reported, followed by ring-closing metathesis (RCM) to yield constrained amino acid derivatives . These methods demonstrate the versatility of diethyl acetoxymalonate derivatives in synthesizing amino acid analogs and other biologically relevant compounds.

Molecular Structure Analysis

The molecular structure of diethyl acetoxymalonate derivatives has been elucidated through various techniques, including X-ray crystallography. For example, the structures of C-alkylated acetamidomalonates have been established based on spectral data, with X-ray crystallographic studies confirming the structures of some compounds . The ability to determine the precise molecular structure is crucial for understanding the reactivity and potential applications of these compounds in further chemical synthesis.

Chemical Reactions Analysis

Diethyl acetoxymalonate and its derivatives undergo a range of chemical reactions. The addition reaction of diethyl acetamidomalonate anion to ethyl α,β-dibromoacrylate has been described, leading to various base-catalyzed reactions and the formation of different products . Schiff-base template synthesis involving diethylmalonate has been used to create tetra-aza macrocycles, showcasing the utility of diethyl acetoxymalonate as a locking fragment in macrocyclic chemistry . These reactions highlight the compound's role in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl acetoxymalonate derivatives are influenced by their molecular structure. For instance, complexes of diethylmalonate with gold(I) and silver(I) have been investigated, revealing coordination between the metal cations and the carbonyl-oxygen atoms of diethylmalonate . Gas chromatographic analysis of diethyl acylmalonates has shown that they decompose into various volatile fragments, indicating different modes of cleavage and providing insights into their stability and reactivity . Understanding these properties is essential for the practical application of diethyl acetoxymalonate in synthetic chemistry.

Safety And Hazards

When handling Diethyl acetoxymalonate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

diethyl 2-acetyloxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-4-13-8(11)7(15-6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFLUEMBCUUTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203134
Record name Diethyl acetoxymalonate
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl acetoxymalonate

CAS RN

5468-23-5
Record name 1,3-Diethyl 2-(acetyloxy)propanedioate
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Record name Diethyl acetoxymalonate
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Record name Diethyl acetoxymalonate
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Record name Diethyl acetoxymalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Z Rapi, A Grün, T Nemcsok, D Hessz, M Kállay… - Tetrahedron …, 2016 - Elsevier
… achieved in the reaction of diethyl acetoxymalonate (80% ee) … the reaction of diethyl acetoxymalonate with chalcone under … adduct formed from diethyl acetoxymalonate with chalcone …
Number of citations: 23 www.sciencedirect.com
Z Rapi, A Grün, G Keglevich, A Stirling… - New Journal of …, 2016 - pubs.rsc.org
… with good to excellent enantioselectivities, so the addition of diethyl acetamidomalonate to β-nitrostyrene took place with up to 92% ee, while the reaction of diethyl acetoxymalonate …
Number of citations: 28 pubs.rsc.org
LI Gidez, ML Karnovsky - Journal of the American Chemical …, 1952 - ACS Publications
… the triester (diethyl acetoxymalonate; diethyl acetyltartronate) … (0.082 mole) of diethyl acetoxymalonate in 200 ml. of dry … This represents a yield of 85%, from diethyl acetoxymalonate. …
Number of citations: 39 pubs.acs.org
T Nemcsok, Z Rapi, G Keglevich, A Grün, P Bakó - Chirality, 2018 - Wiley Online Library
… In the Michael addition of diethyl acetoxymalonate to trans-chalcone, in the addition of diethyl acetamidomalonate to ß-nitrostyrene, in the reaction of diethyl bromomalonate with …
Number of citations: 21 onlinelibrary.wiley.com
Z Rapi, T Nemcsok, Á Pálvölgyi, G Keglevich, A Grün… - Chirality, 2017 - Wiley Online Library
… The substituents of chalcone had a significant impact on the yield and enantioselectivity in the reaction of diethyl acetoxymalonate. The highest enantiomeric excess (ee) values (99% ee…
Number of citations: 20 onlinelibrary.wiley.com
SG Cohen, J Crossley, E Khedouri… - Journal of the …, 1963 - ACS Publications
… The correspondingsymmetric -acetoxy compound, diethyl -acetoxymalonate, CHjCOsCHCCOjC^Hsb, is also hydrolyzed with some stereospecificity, while the asymmetric and …
Number of citations: 31 pubs.acs.org
T Cronholm, T Curstedt - Biochemical Journal, 1984 - portlandpress.com
… diethyl acetoxymalonate and LiAlH4 as described by Hoberman & D'Adamo (1960). [1,1,3,3-2H4]Glycerol was prepared by the same method from unlabelled diethyl acetoxymalonate …
Number of citations: 18 portlandpress.com
HM Novais, S Steenken - Journal of Physical Chemistry, 1987 - ACS Publications
… , using as reagents formamidine hydrochloride and diethylhydroxymalonate; this reagent was prepared from diethyl malonate and lead tetraacetate to give diethyl acetoxymalonate …
Number of citations: 46 pubs.acs.org
KNF SHAW, A McMILLAN… - The Journal of …, 1958 - ACS Publications
… The preparation of V in two steps from gramme and diethyl acetoxymalonate (52% overall yield) was reported recently from this laboratory.23 A circuitous reduction of methyl …
Number of citations: 99 pubs.acs.org
MJ GORTATOWSKI… - The Journal of Organic …, 1957 - ACS Publications
Many of the procedures used to synthesize a-Rydroxy acids cannot be used with compounds con-taining am indole group because of the chemical re-activity of this nucleus toward …
Number of citations: 14 pubs.acs.org

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